molecular formula C22H20N2O3 B11949978 2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide

Cat. No.: B11949978
M. Wt: 360.4 g/mol
InChI Key: WGZAYNKLFXOGQP-XQNSMLJCSA-N
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Description

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a methoxyphenyl group, and a diphenylacetohydrazide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetic acid hydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
  • 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid
  • 4-hydroxy-N’-[(2-methoxybenzylidene)benzohydrazide]

Uniqueness

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C22H20N2O3/c1-27-20-14-12-17(13-15-20)16-23-24-21(25)22(26,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,26H,1H3,(H,24,25)/b23-16+

InChI Key

WGZAYNKLFXOGQP-XQNSMLJCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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